Farnesyl acetate
Overview
Description
Farnesyl acetate is a derivative of the isoprenoid of the mevalonate pathway, known for its role in inhibiting DNA replication in both hamster and human cells. It represents a key intermediate in the synthesis of various biochemical compounds and has been studied for its diverse biological activities.
Synthesis Analysis
Farnesyl acetate has been synthesized through different methods, including a notable approach that involves engineering Escherichia coli to accumulate farnesol and then converting it to farnesyl acetate using alcohol acetyltransferase (ATF1). This novel biosynthesis pathway directly converts glucose to farnesyl acetate, highlighting its potential for biofuel production and other applications (Guo et al., 2018).
Molecular Structure Analysis
The molecular structure of farnesyl acetate plays a crucial role in its biological activities. Its structure is derived from farnesyl pyrophosphate, a key intermediate in the isoprenoid pathway. The enzyme farnesyl diphosphate synthase, responsible for synthesizing farnesyl diphosphate (FPP), exhibits a unique arrangement of alpha-helices forming a central cavity, crucial for its enzymatic activity (Tarshis et al., 1994).
Chemical Reactions and Properties
Farnesyl acetate undergoes various chemical reactions, including dihydroxylation processes that exhibit high enantioselectivity and selectivity for specific olefin positions, reflecting its reactive nature and potential for chemical modifications (Vidari et al., 1993).
Physical Properties Analysis
While specific studies on the physical properties of farnesyl acetate were not highlighted, its synthesis and applications in biological systems suggest it possesses characteristics conducive to biological interactions and transformations. Its solubility, volatility, and stability are crucial for its biological effects and potential industrial applications.
Chemical Properties Analysis
Farnesyl acetate's chemical properties, such as its ability to inhibit DNA replication and affect cholesterol synthesis, are significant. It acts independently of the mevalonate pathway's metabolism, indicating a unique mechanism of action. It also influences the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase levels, showcasing its role in cholesterol and isoprenoid biosynthesis (Meigs et al., 1995; Bradfute & Simoni, 1994).
Scientific Research Applications
Regulation of Cholesterol and Isoprenoid Biosynthesis
Farnesyl acetate plays a role in the regulation of cholesterol and isoprenoid biosynthesis. It has been found to stimulate the post-transcriptional down-regulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the biosynthesis of cholesterol and isoprenoids. This involves reducing the translation of HMG-CoA reductase mRNA and enhancing the degradation of the enzyme (Bradfute & Simoni, 1994).
Structural Analysis in Solution
Farnesyl acetate has been used to assist in the structural analysis of certain compounds in solution. For instance, it aided in the complete assignment of 1H NMR spectra and structural analysis of intact bacteriochlorophyll c dimer in carbon tetrachloride solution (Wang et al., 1999).
Advanced Biofuel Production
In the field of biofuels, farnesyl acetate has been explored for its potential. A heterologous farnesyl acetate biosynthesis pathway was constructed in Escherichia coli, showing a novel method for the biosynthesis of this advanced biofuel directly from glucose (Guo et al., 2018).
DNA Replication Inhibition
Farnesyl acetate has been found to inhibit DNA replication in both hamster and human cells, which is significant for understanding cell cycle regulation and potentially for cancer research (Meigs, Sherwood, & Simoni, 1995).
Antibacterial and Cytotoxic Activity
There is evidence that farnesyl acetate and related compounds have antibacterial and cytotoxic activity. This is important for developing new antimicrobial agents and understanding their mechanisms of action (Bonikowski et al., 2015).
Insect Growth Regulation
Farnesyl acetate has shown potential as an insect growth regulator. It exhibited juvenile hormone-based activities and caused retardation of ovarian growth in Aedes mosquitoes, suggesting its application in pest control (Park et al., 2020).
Asymmetric Dihydroxylation
Farnesyl acetate has been used in chemical studies for asymmetric dihydroxylation, showing high enantioselectivity and positional selectivity. This is relevant for chemical synthesis and the study of organic reactions (Vidari et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIGZINMAOQWLX-NCZFFCEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC(=O)C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047110 | |
Record name | trans,trans-Farnesyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Rosy floral aroma | |
Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.908-0.914 | |
Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Farnesyl acetate | |
CAS RN |
4128-17-0, 29548-30-9 | |
Record name | (E,E)-Farnesyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4128-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farnesyl acetate, (2E,6E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farnesol acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans,trans-Farnesyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7,11-trimethyldodeca-2,6,10-trienyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FARNESYL ACETATE, (2E,6E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ZJ1FOC2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Farnesyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240268 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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